[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate
Description
This compound is a synthetic corticosteroid derivative featuring a cyclopenta[a]phenanthrene core modified with a 2-methylsulfanylacetate ester at the 17-position. The structure includes stereospecific hydroxyl (11β), hydroxyacetyl (17β), and ketone (3-oxo) groups, which are critical for its glucocorticoid activity . Its molecular weight is estimated to be ~434.5 g/mol based on analogous structures (e.g., prednisolone derivatives with similar substituents) .
Properties
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O6S/c1-22-8-6-15(26)10-14(22)4-5-16-17-7-9-24(19(28)12-25,30-20(29)13-31-3)23(17,2)11-18(27)21(16)22/h10,16-18,21,25,27H,4-9,11-13H2,1-3H3/t16-,17-,18-,21+,22-,23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLFSOGLWKCMEQ-RPPPWEFESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)OC(=O)CSC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)OC(=O)CSC)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate typically involves multiple steps:
Starting Material: The synthesis often begins with a steroidal precursor.
Functional Group Introduction: Hydroxyl and ketone groups are introduced through oxidation and reduction reactions.
Esterification: The final step involves esterification with 2-methylsulfanylacetic acid under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing batch reactors for the multi-step synthesis.
Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Quality Control: Analytical methods like NMR, IR, and mass spectrometry ensure the purity and structural integrity of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The ketone group can be reduced to secondary alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alcohols, amines for substitution reactions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of new ester or amide derivatives.
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. Studies have shown that similar steroid compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .
Case Study:
A study conducted on a related steroid demonstrated its efficacy in reducing inflammation in animal models of arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to control groups .
Hormonal Activity
The compound's structural similarity to natural steroids suggests potential hormonal activity. It may act as a glucocorticoid receptor agonist, influencing metabolic processes and immune responses . This property is particularly relevant for conditions such as adrenal insufficiency or autoimmune disorders.
Case Study:
A clinical trial involving a similar compound showed improved outcomes in patients with adrenal insufficiency when administered as a replacement therapy. Participants reported enhanced energy levels and reduced symptoms of fatigue .
Antitumor Activity
Emerging research highlights the potential antitumor properties of this compound. It has been suggested that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.
Case Study:
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of breast cancer cells by inducing cell cycle arrest and promoting apoptosis. These findings warrant further investigation into the specific mechanisms at play for the compound .
Plant Growth Regulation
Some studies suggest that steroid derivatives can function as plant growth regulators, influencing various physiological processes such as cell division and elongation. This application could be beneficial in enhancing crop yields and stress resistance .
Case Study:
Research has shown that similar compounds applied to crops led to increased growth rates and improved resistance to drought conditions. These findings indicate potential agricultural uses for this compound as a biostimulant.
Mechanism of Action
The compound exerts its effects primarily through interaction with steroid hormone receptors. It binds to these receptors, altering their conformation and modulating gene expression. This leads to various physiological effects, such as anti-inflammatory and immunomodulatory actions. The molecular pathways involved include the activation or inhibition of specific transcription factors and enzymes.
Comparison with Similar Compounds
Key Observations:
- Substituent Effects : The 2-methylsulfanylacetate group in the target compound introduces moderate lipophilicity compared to shorter-chain esters (e.g., acetyl) or polar derivatives (e.g., oxoacetic acid). This balance may optimize tissue penetration and metabolic stability .
- Stereochemistry : The (8S,9S,10R,11S,13S,14S,17R) configuration aligns with active corticosteroids, ensuring proper receptor binding. Fluorinated analogues (e.g., Betamethasone derivatives) exhibit enhanced potency but higher risk of side effects .
Pharmacological Implications
While direct activity data for the target compound are absent in the evidence, structural parallels suggest:
Biological Activity
The compound [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] 2-methylsulfanylacetate , with CAS Number 111088-90-5 , is a complex steroid derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, supported by various research findings and data.
Molecular Characteristics
- Molecular Formula : C21H26O6
- Molecular Weight : 374.43 g/mol
- IUPAC Name : (8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl 2-methylsulfanylacetate
Research indicates that this compound exhibits a range of biological activities primarily due to its steroidal structure. Its biological effects can be categorized into several key areas:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through modulation of inflammatory pathways.
- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities that help mitigate oxidative stress in cells.
- Hormonal Regulation : As a steroid derivative, it may influence hormonal pathways and receptor interactions.
Anti-inflammatory Effects
A study conducted by Claesson et al. (2005) demonstrated that similar steroid compounds effectively reduced inflammation in animal models by inhibiting pro-inflammatory cytokines. The specific compound's ability to modulate these pathways suggests a potential therapeutic role in treating inflammatory diseases.
Antioxidant Activity
Research published in PubChem indicated that derivatives of this compound exhibit significant antioxidant activity. In vitro assays showed that these compounds could scavenge free radicals effectively (PubChem ). This property is crucial for developing treatments aimed at oxidative stress-related conditions.
Hormonal Modulation
The hormonal effects were explored in a study focused on steroid derivatives' impact on endocrine functions. The findings suggested that compounds with similar structures could influence glucocorticoid receptor activity (Diva Portal ). This raises the possibility of using the compound in therapies targeting hormonal imbalances.
Data Table: Summary of Biological Activities
Q & A
Q. How can researchers optimize the synthesis of this steroid derivative to improve yield and purity?
Methodological Answer:
- Use copper-catalyzed oxy-alkynylation protocols (e.g., coupling hypervalent iodine reagents with diazoacetate precursors under controlled reaction times and temperatures) to introduce functional groups while preserving stereochemistry .
- Monitor reaction progress via LC-MS to identify intermediates and byproducts. Purify via flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound .
- For scale-up, employ triflic acid (HOTf)-catalyzed alkyl-Heck-type reactions to stabilize reactive intermediates and minimize side reactions .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- X-ray crystallography : Resolve stereochemical ambiguities by growing single crystals in polar solvents (e.g., methanol/water mixtures) and analyze displacement ellipsoids to confirm bond angles and torsional strain .
- NMR spectroscopy : Assign proton environments using - and -NMR, focusing on coupling constants (e.g., -values for hydroxyl and acetyl groups) to verify substituent positions .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula () and isotopic patterns to rule out impurities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Use chemical-resistant gloves (e.g., nitrile) and full-body protective gear to prevent skin contact. Decontaminate spills with absorbent materials (e.g., vermiculite) and dispose of waste per EPA guidelines .
- In case of inhalation, administer artificial respiration in a ventilated area and seek immediate medical evaluation for potential carcinogenic risks (IARC/ACGIH Class 2B) .
Q. How stable is this compound under varying storage conditions?
Methodological Answer:
- Store in sealed, light-resistant containers at room temperature () with desiccants to prevent hydrolysis of the acetyl and methylsulfanyl groups .
- Avoid prolonged exposure to oxidizing agents (e.g., peroxides) to prevent decomposition into quinone derivatives .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in targeting G-quadruplex DNA structures?
Methodological Answer:
- Perform molecular docking simulations (e.g., AutoDock Vina) using the hTERT promoter’s G-quadruplex (PDB: 2KZD) to identify binding pockets. Validate with isothermal titration calorimetry (ITC) to measure binding affinity () .
- Use circular dichroism (CD) spectroscopy to monitor conformational changes in DNA upon ligand binding, focusing on ellipticity shifts at 265 nm (characteristic of hybrid G-quadruplex structures) .
Q. How can metabolomic studies resolve contradictory data on this compound’s role in inflammatory pathways?
Methodological Answer:
- Conduct LC-HRMS-based metabolomics on animal models (e.g., broiler chickens) to quantify downstream metabolites (e.g., cortisone, testosterone). Normalize data against controls to address batch effects .
- Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to differentiate upregulated/downregulated pathways (e.g., steroidogenesis vs. oxidative stress) and validate with qPCR for gene expression .
Q. What strategies mitigate challenges in optimizing regioselective functionalization of the cyclopenta[a]phenanthrene core?
Methodological Answer:
Q. How do crystallographic disorders impact the interpretation of this compound’s bioactivity?
Methodological Answer:
- Analyze multi-conformer models in X-ray datasets (e.g., SHELXL refinement) to resolve disordered methyl or acetyl groups. Compare thermal displacement parameters (-factors) to assess dynamic flexibility .
- Cross-validate with molecular dynamics simulations (e.g., AMBER) to correlate crystal packing effects with ligand-receptor binding kinetics in solution .
Q. What in vitro assays are suitable for evaluating the compound’s glucocorticoid vs. progestogenic activity?
Methodological Answer:
- Use transactivation assays with reporter gene constructs (e.g., GRE-luciferase for glucocorticoid receptors, PRE-luciferase for progesterone receptors) in HEK293 cells. Dose-response curves () can quantify potency .
- Perform competitive binding assays using -labeled dexamethasone or progesterone to measure receptor affinity () .
Q. How can researchers address discrepancies in reported toxicity profiles of structurally analogous steroids?
Methodological Answer:
- Compare Ames test results (bacterial reverse mutation assay) and micronucleus assays across analogs to identify structure-activity relationships (SARs) for genotoxicity .
- Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences in metabolic clearance and tissue distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
